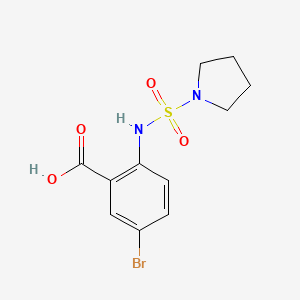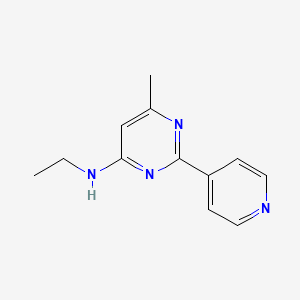
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2005 by Pfizer, Inc. and has since been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide works by selectively inhibiting the activity of JAKs, which are involved in the signaling pathways that lead to the production of cytokines and other inflammatory mediators. By inhibiting JAKs, 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide can reduce the production of these mediators and thereby reduce inflammation.
Biochemical and Physiological Effects:
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide has been shown to be effective in reducing inflammation and alleviating symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. It has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide is its selectivity for JAKs, which allows for targeted inhibition of the inflammatory pathway without affecting other signaling pathways. However, one limitation of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide is its potential for off-target effects, which can lead to adverse effects in some patients.
Orientations Futures
There are several potential future directions for research on 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms, which may allow for greater efficacy and fewer adverse effects. Another area of interest is the use of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide in combination with other immunosuppressive agents, which may lead to synergistic effects and greater efficacy in the treatment of autoimmune diseases. Finally, there is interest in exploring the potential use of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide in other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with cyclopropylmethylamine to form the corresponding amide. This intermediate is then reacted with 4-nitroaniline to yield the desired product, which is then purified by recrystallization.
Applications De Recherche Scientifique
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its immunosuppressive properties in the treatment of autoimmune diseases. It works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting JAKs, 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide can reduce inflammation and alleviate symptoms of autoimmune diseases.
Propriétés
IUPAC Name |
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-5-7(10)8(13-12-5)9(14)11-4-6-2-3-6/h6H,2-4,10H2,1H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELNZOYYPUNJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NCC2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)

![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7554497.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)


![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7554524.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)
![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)

![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)